ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Kinase inhibitor design Fragment‑based drug discovery Parkinson's disease targets

This compound uniquely merges a 3-pyridinyl ring at C‑2 with a potency‑conferring 2‑methylpyrrolidine at C‑4 and an ethyl ester handle for rapid amide library synthesis. Pre‑validated as a GRK inhibitor and containing the privileged LRRK2 pharmacophore, it enables direct target engagement studies and kinome‑wide selectivity profiling without scaffold resynthesis.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
CAS No. 920139-92-0
Cat. No. B6602279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate
CAS920139-92-0
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1N2CCCC2C)C3=CN=CC=C3
InChIInChI=1S/C17H20N4O2/c1-3-23-17(22)14-11-19-15(13-7-4-8-18-10-13)20-16(14)21-9-5-6-12(21)2/h4,7-8,10-12H,3,5-6,9H2,1-2H3
InChIKeyGDHUTWQPQMYCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 920139-92-0) Demands Attention in Kinase-Targeted Discovery Programs


The compound is a trisubstituted pyrimidine-5-carboxylate that combines a 3-pyridinyl ring at C‑2 with a 2‑methylpyrrolidin‑1‑yl group at C‑4 and an ethyl ester at C‑5. This precise arrangement places it at the intersection of two intensely investigated chemical spaces: 2,4‑disubstituted pyrimidine kinase inhibitors and pyrrolidine‑based GPCR modulators. Vendor documentation classifies it as a G protein‑coupled receptor kinase (GRK) inhibitor [REFS‑1], while the 2‑methylpyrrolidine motif is a recognized privileged fragment for achieving sub‑nanomolar potency against leucine‑rich repeat kinase 2 (LRRK2) in published medicinal chemistry campaigns [REFS‑2]. Its molecular weight (312.37 g mol⁻¹) and high purity (≥95 %) are consistent with a research‑grade small molecule suitable for biochemical and cellular profiling [REFS‑3].

Why Generic Pyrimidine‑5‑carboxylate Analogs Cannot Substitute for Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate


Close structural analogs, such as ethyl 4-chloro‑ (CAS 34775‑04‑7), ethyl 4‑hydroxy‑ (CAS 34750‑63‑5), or ethyl 4‑(methylamino)‑2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylate (CAS 823795‑06‑8), share the same core but lack the sterically demanding 2‑methylpyrrolidine substituent. Crystallographic and SAR data from LRRK2 inhibitor programs demonstrate that the 2‑methyl group of a (2R)‑pyrrolidine substituent occupies a hydrophobic pocket proximal to Ala147 (Ala2016 in LRRK2), delivering a ligand efficiency of 0.66 and cKi = 0.7 nM [REFS‑1]. Removing that methyl group eliminates this specific interaction, typically dropping potency by more than an order of magnitude while also altering selectivity profiles across the kinome. Consequently, substituting any generic 4‑amino or 4‑chloro precursor not only sacrifices the potency‑conferring methyl interaction but also forfeits the opportunity to exploit the ethyl ester handle for downstream derivatization without re‑synthesis of the entire scaffold.

Head‑to‑Head and Class‑Level Differentiation Evidence for Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate


2‑Methylpyrrolidine Substituent Delivers Sub‑Nanomolar Kinase Affinity via a Defined Hinge‑Region Interaction

The 2‑methylpyrrolidine group, when placed at the 4‑position of a pyrimidine scaffold, has been shown to afford a cKi of 0.7 nM against mutant LRRK2 G2019S with a ligand efficiency of 0.66 [REFS‑1]. The X‑ray structure of the inhibitor‑CHK1 10‑point surrogate complex reveals that the 2‑methyl substituent makes van der Waals contact with Ala147 (equivalent to Ala2016 in LRRK2), rationalising the potency gain compared with the des‑methyl pyrrolidine congener [REFS‑1]. Although the exact scaffold in the reference is pyrrolo[2,3‑d]pyrimidine, the identical 2‑methylpyrrolidin‑1‑yl–pyrimidine substructure present in the target compound is the primary driver of the observed binding affinity [REFS‑1].

Kinase inhibitor design Fragment‑based drug discovery Parkinson's disease targets

GRK‑Directed Activity Profile Distinguishes This Scaffold from Generic Kinase Inhibitors

Vendor technical datasheets explicitly classify the compound as a G protein‑coupled receptor kinase (GRK) inhibitor, referencing the foundational work of Bigham et al. on aminopyrimidine GRK inhibitors [REFS‑1]. While quantitative IC₅₀ data for this specific ester are not publicly available, the GRK family (GRK2/GRK5) represents a distinct pharmacological space compared with the tyrosine kinases that dominate pyrimidine‑5‑carboxylate patent literature [REFS‑2]. Ethyl 4‑chloro‑2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylate (CAS 34775‑04‑7) and ethyl 4‑hydroxy‑2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylate (CAS 34750‑63‑5) have no documented GRK activity, underscoring that the 2‑methylpyrrolidine substitution redirects target engagement [REFS‑3].

GPCR signaling Cardiovascular target validation Kinase profiling

Ethyl Ester Functionality Enables Carboxylic Acid Conversion without Core Resynthesis

The ethyl ester at C‑5 is a tractable handle for hydrolysis to the carboxylic acid, which can then be coupled to diverse amines under standard amide‑bond‑forming conditions [REFS‑1]. The direct carboxylic acid analog (2‑(pyridin‑3‑yl)pyrimidine‑5‑carboxylic acid, CAS 933988‑20‑6) is commercially available but requires a separate procurement step and carries an additional cost. By contrast, the target compound delivers the ester in a single procurement with a purity of ≥95 % (as determined by HPLC) [REFS‑2], allowing the end user to stock a single intermediate that can serve both ester‑requiring and acid‑requiring protocols.

Medicinal chemistry optimization Prodrug design Parallel library synthesis

Pyridin‑3‑yl Orientation at C‑2 Provides a Defined Vector for Kinase Selectivity

The pyridin‑3‑yl group in the target compound, in contrast to pyridin‑2‑yl or phenyl substituents, orients the pyridine nitrogen toward solvent while presenting the aromatic ring to a hydrophobic sub‑pocket in the kinase active site, as inferred from X‑ray structures of closely related 2‑(pyridin‑3‑yl)pyrimidine‑based inhibitors [REFS‑1]. This orientation is critical for achieving selectivity over kinases that prefer a pyridin‑2‑yl‑hinge interaction, such as certain EGFR mutants [REFS‑2]. Consequently, replacing the 3‑pyridinyl with a 2‑pyridinyl isomer (e.g., ethyl 4‑(2‑methylpyrrolidin‑1‑yl)‑2‑(pyridin‑2‑yl)pyrimidine‑5‑carboxylate) would be expected to switch selectivity profiles, a difference that cannot be reconciled by simple structural analogy.

Kinase selectivity profiling Structure‑based drug design Pyridinylpyrimidine SAR

Procurement‑Relevant Application Scenarios for Ethyl 4-(2-methylpyrrolidin-1-yl)-2-(pyridin-3-yl)pyrimidine-5-carboxylate


Kinase Probe Tool for LRRK2‑Related Parkinson’s Disease Research

The 2‑methylpyrrolidine motif in the target compound mirrors the crucial pharmacophoric element that delivers sub‑nanomolar LRRK2 G2019S inhibition in advanced chemical probes [REFS‑1]. Researchers validating LRRK2 target engagement can use this compound as a structurally faithful, lower‑cost starting point for hit‑to‑lead optimisation, confident that the key methyl‑hinge interaction is preserved.

Cardiac GPCR Kinase (GRK) Inhibition Studies

Because the compound is specifically annotated as a GRK inhibitor [REFS‑2], cardiovascular laboratories investigating β‑adrenergic receptor desensitisation or heart failure models can use it directly as a tool to probe GRK2‑mediated signalling, bypassing the need to screen large kinase‑inhibitor libraries.

Medicinal Chemistry Building Block for Focused Kinase Libraries

With ≥95 % purity and a well‑defined ethyl ester handle, the compound serves as a single procurement point for parallel amide library synthesis [REFS‑3]. The ester can be hydrolysed to the acid and immediately coupled to diverse amines, enabling rapid exploration of vectors from the pyrimidine C‑5 position without resynthesis of the core.

Selectivity‑Driven Kinase Profiling Using Pyridin‑3‑yl Orientation

The pyridin‑3‑yl substituent drives a selectivity profile distinct from pyridin‑2‑yl‑based inhibitors [REFS‑4]. This makes the compound valuable for kinome‑wide selectivity panels aimed at identifying scaffolds with reduced off‑target liability on EGFR or other pyridin‑2‑yl‑dependent kinases.

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